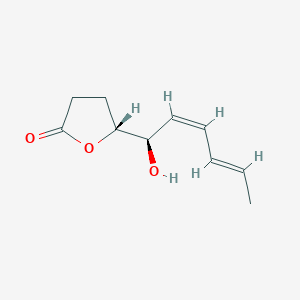
sapinofuranone B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
sapinofuranone B is a natural product found in Diplodia corticola with data available.
Aplicaciones Científicas De Investigación
Introduction to Sapinofuranone B
This compound is a naturally occurring compound first isolated from the phytotoxic fungus Sphaeropsis sapinea. This compound has garnered attention in the field of organic chemistry due to its unique structural characteristics and potential applications in various scientific domains, particularly in medicinal chemistry and synthetic organic chemistry.
Synthetic Applications
This compound has been utilized in various synthetic methodologies, showcasing its versatility as a building block in organic synthesis. Notably, the compound has been synthesized through several enantioselective strategies, which enhance its utility in creating complex molecular architectures.
Total Synthesis Strategies
- Enantioselective Synthesis : The synthesis of this compound employs methods such as Sharpless asymmetric dihydroxylation and Sonogashira coupling. These techniques allow for the selective formation of the desired stereoisomer, which is crucial for biological activity .
- Stereoselective Approaches : Two distinct approaches have been documented for the total synthesis of (+)-sapinofuranone B, both starting from commercially available l-(+)-diethyl tartrate. These methods involve ring-opening reactions followed by subsequent transformations to achieve the target compound .
Research indicates that this compound exhibits notable biological activities, particularly as a cytotoxic agent. Studies have focused on its potential as an anticancer compound, highlighting its efficacy against various cancer cell lines.
Cytotoxicity Studies
- A study evaluated the cytotoxic effects of sapinofuranones A and B alongside 1,2,3-triazole-sapinofuranone hybrids. The results demonstrated that these compounds possess significant cytotoxic properties, suggesting their potential as leads in cancer therapy .
Structural Characterization
The structural characterization of this compound has been achieved through advanced techniques such as vibrational optical activity. This method provides insights into the conformational dynamics and stereochemical properties of the compound, which are essential for understanding its reactivity and interaction with biological targets .
Data Table: Summary of Synthetic Methods and Biological Activities
Case Study 1: Synthesis of this compound
In a detailed study, researchers successfully synthesized this compound using a combination of asymmetric synthesis techniques. The process involved multiple steps that ensured high enantiomeric purity and yield, demonstrating the feasibility of using this compound as a precursor for further chemical modifications.
Case Study 2: Biological Evaluation
In another investigation, this compound was tested for its cytotoxic effects on several cancer cell lines. The findings revealed that it exhibits potent activity, leading to apoptosis in targeted cells. This positions this compound as a promising candidate for further development into therapeutic agents.
Propiedades
Fórmula molecular |
C10H14O3 |
|---|---|
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
(5R)-5-[(1R,2Z,4E)-1-hydroxyhexa-2,4-dienyl]oxolan-2-one |
InChI |
InChI=1S/C10H14O3/c1-2-3-4-5-8(11)9-6-7-10(12)13-9/h2-5,8-9,11H,6-7H2,1H3/b3-2+,5-4-/t8-,9-/m1/s1 |
Clave InChI |
TUUOKFDGTUYGAJ-OXSVTVAYSA-N |
SMILES isomérico |
C/C=C/C=C\[C@H]([C@H]1CCC(=O)O1)O |
SMILES canónico |
CC=CC=CC(C1CCC(=O)O1)O |
Sinónimos |
sapinofuranone B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















